Demethoxycurcumin
Overview
Description
Demethoxycurcumin is a naturally occurring curcuminoid found in the rhizomes of the plant Curcuma longa, commonly known as turmeric. It is one of the three major curcuminoids, alongside curcumin and bisthis compound. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Target of Action
Demethoxycurcumin (DiMC) is a derivative of curcumin, one of the major active components of curcumin products isolated from Curcumae sp . DiMC has been found to target several key proteins and pathways in cells. One of its primary targets is the nuclear factor-κB (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . Inhibition of NF-κB activation has been observed with DiMC, suggesting a critical role in its anti-inflammatory and anti-proliferative responses .
Mode of Action
DiMC interacts with its targets, primarily NF-κB, resulting in the suppression of tumor necrosis factor (TNF)-induced NF-κB activation . This suppression of NF-κB activity correlates with the down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all of which are regulated by NF-κB . This interaction and the resulting changes contribute to the anti-inflammatory and anti-proliferative effects of DiMC .
Biochemical Pathways
DiMC affects several biochemical pathways. It has been found to inhibit the PI3K/Akt signaling pathway, a key target in cancer therapy, as it is implicated in initiation, proliferation, and cancer cell survival . It also suppresses the MAPK signaling pathway, EGFR tyrosine kinase inhibitor resistance, and IL-17 signaling pathway . The suppression of these pathways contributes to the anti-inflammatory and anti-proliferative activities of DiMC .
Pharmacokinetics
The pharmacokinetic properties of DiMC have been studied, with findings indicating that it has improved systemic bioavailability compared to curcumin . The methylation of both hydroxyl groups makes DiMC more stable and lipophilic than curcumin, providing it with a significantly reduced degradation rate and a much improved drug delivery system . None of the curcuminoids, including dimc, penetrated the blood–brain barrier (bbb) .
Result of Action
The molecular and cellular effects of DiMC’s action are significant. It has been shown to exhibit anti-inflammatory and anti-proliferative activities . It also induces apoptosis and promotes autophagy of cancer cells, inhibits migration, and regulates DNA transcription . These effects contribute to its potential as an anticancer agent .
Action Environment
The action, efficacy, and stability of DiMC can be influenced by environmental factors. For instance, associating curcuminoids with nanomaterials increases solubility, bioavailability, and antiviral effects, characterized by blocking the entry of the virus into the cell or by inhibiting key enzymes in viral replication and transcription . This suggests that the environment in which DiMC is delivered can significantly impact its therapeutic potential.
Biochemical Analysis
Biochemical Properties
Demethoxycurcumin has been found to interact with various biomolecules, playing a significant role in biochemical reactions . It has been shown to suppress tumor necrosis factor-induced nuclear factor-κB (NF-κB) activation, which is a key player in inflammatory responses .
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to down-regulate cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all of which are regulated by NF-κB .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit NF-κB activation, thereby suppressing the transcription of genes involved in inflammation and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethoxycurcumin can be synthesized through various chemical routes. One common method involves the condensation of vanillin with acetylacetone in the presence of a base, followed by cyclization and demethylation reactions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves the extraction of curcuminoids from turmeric using techniques such as Soxhlet extraction, maceration, solvent extraction, ultrasound-assisted extraction, and supercritical fluid extraction. The extracted curcuminoids are then separated and purified using column chromatography or high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Demethoxycurcumin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to tetrahydrocurcumin.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy group
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydrocurcumin.
Substitution: Various substituted curcuminoids
Scientific Research Applications
Chemistry: Used as a model compound for studying the chemical behavior of curcuminoids.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. .
Industry: Utilized in the food and cosmetic industries as a natural colorant and preservative.
Comparison with Similar Compounds
Demethoxycurcumin is often compared with other curcuminoids such as curcumin and bisthis compound:
Curcumin: The most abundant curcuminoid, known for its potent anti-inflammatory and anticancer properties.
Bisthis compound: Lacks two methoxy groups and has similar but less potent biological activities compared to this compound.
Tetrahydrocurcumin: A reduced form of curcumin with enhanced stability and bioavailability but lower biological activity.
This compound stands out due to its balanced profile of stability, bioavailability, and biological activity, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVQHVGMGKONQ-LUZURFALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873751 | |
Record name | Demethoxycurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Demethoxycurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22608-11-3, 24939-17-1 | |
Record name | Demethoxycurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demethoxycurcumin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demethoxycurcumin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demethoxycurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEMETHOXYCURCUMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Demethoxycurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
Record name | Demethoxycurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of demethoxycurcumin?
A1: this compound has the molecular formula C21H20O5 and a molecular weight of 352.38 g/mol.
Q2: Does this compound exhibit better water solubility compared to curcumin?
A2: Yes, research suggests that this compound demonstrates superior water solubility at room temperature compared to curcumin. [] This enhanced solubility potentially contributes to its biological effects when turmeric is consumed in powder form. []
Q3: How does this compound interact with biological targets?
A3: this compound exerts its effects by interacting with various molecular targets. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer. [] Additionally, this compound can induce apoptosis, a programmed cell death mechanism, by modulating the expression of proteins like Bax, Bcl-2, Caspase-3, and Caspase-9. []
Q4: Can this compound influence drug resistance in cancer cells?
A4: Research suggests that this compound can modulate the function of P-glycoprotein, a drug efflux transporter often overexpressed in drug-resistant cancer cells. [] By inhibiting P-glycoprotein, this compound may enhance the intracellular accumulation of chemotherapeutic agents and potentially reverse multidrug resistance. []
Q5: What are the potential therapeutic benefits of this compound?
A5: this compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. [, , , , ] It has shown promising results in preclinical studies for conditions like cancer, inflammation, and oxidative stress-related diseases. [, , , , ]
Q6: How does this compound compare to other curcuminoids in terms of biological activity?
A6: Studies suggest that this compound often exhibits comparable or even superior biological activity compared to curcumin and bisthis compound. For instance, it displays potent anti-inflammatory effects, inhibiting TPA-induced inflammation in mice. [] Additionally, this compound demonstrates strong inhibitory effects on the growth of human lung cancer cells. []
Q7: Does this compound exhibit any insecticidal properties?
A7: Recent research indicates that this compound can act as a juvenile hormone (JH) disruptor in insects. [] It interferes with the formation of the JH receptor complex, leading to developmental abnormalities and mortality in Drosophila melanogaster larvae. [] This finding highlights its potential as a biopesticide.
Q8: What strategies can be employed to enhance the stability and bioavailability of this compound?
A9: Several formulation strategies can be employed to improve the stability and bioavailability of this compound. These include encapsulation in liposomes, [, ] nanoparticles, [, ] or inclusion complexes. [] These approaches can protect the compound from degradation, enhance its solubility, and improve its delivery to target tissues.
Q9: What analytical techniques are commonly used to identify and quantify this compound?
A10: Various analytical methods are employed for the characterization and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for separating and quantifying this compound in turmeric extracts and formulations. [, , , , , ] Thin-layer chromatography (TLC) is another technique used for qualitative and semi-quantitative analysis. [, ] Additionally, spectroscopic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are employed for structural elucidation and confirmation. [, , , , ]
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